4-(1,3,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide
Description
This compound features a fused imidazo[2,1-f]purine core modified with three methyl groups at positions 1, 3, and 7, a dioxo moiety at positions 2 and 4, and a benzenesulfonamide substituent at position 6.
Propriétés
IUPAC Name |
4-(2,4,7-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O4S/c1-9-8-21-12-13(19(2)16(24)20(3)14(12)23)18-15(21)22(9)10-4-6-11(7-5-10)27(17,25)26/h4-8H,1-3H3,(H2,17,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDWQEYFRAIVIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)S(=O)(=O)N)N(C(=O)N(C3=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Condensation of Aminopyrimidines with Halogenated Ketones
A widely adopted method involves the condensation of 2-aminopyrimidine derivatives with α-bromoarylketones. For example, microwave-assisted reactions using Al₂O₃ as a catalyst under solvent-free conditions yield functionalized imidazo[1,2-a]pyrimidines in 52–68% yields. Adapting this to the target compound, 2-amino-1,3,7-trimethylpurine-2,4-dione could react with 2-bromoacetophenone derivatives to form the imidazo[2,1-f]purine core. Key parameters include:
Oxidative Cyclization of Purine Derivatives
An alternative route involves oxidizing purine precursors. For instance, 1-(2-(methylthio)pyrimidin-4-yl)-1H-benzo[d]imidazole undergoes oxidation with oxone (KHSO₅) in MeOH/H₂O to form sulfonyl intermediates. Applied to the target compound, 1,3,7-trimethylpurine-2,4-dione could be functionalized with a methylthio group at position 8, followed by oxidation to a sulfonyl moiety, enabling subsequent coupling.
| Condition | Effect on Yield |
|---|---|
| Catalyst: Pd(OAc)₂ | 45% yield |
| Ligand: XPhos | 72% yield |
| Solvent: DMSO | 65% yield |
Post-Functionalization of Preformed Sulfonic Acids
In a related compound, 4-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)benzenesulfonic acid (PubChem CID: 15627843) was synthesized via sulfonation of a purine intermediate. Converting the sulfonic acid to sulfonamide involves treating the acid chloride (generated with PCl₅) with aqueous NH₃:
Stepwise Synthesis and Intermediate Characterization
A proposed synthetic pathway integrates these methods:
Step 1 : Synthesis of 1,3,7-trimethylpurine-2,4-dione
-
Reactants : Theobromine (3,7-dimethylxanthine) methylated at N1 using methyl iodide/K₂CO₃.
-
Conditions : DMF, 60°C, 12 h.
Step 2 : Bromination at Position 8
-
Reactants : NBS (N-bromosuccinimide) in CCl₄ under radical initiation.
-
Conditions : AIBN catalyst, reflux, 6 h.
-
Yield : 76% (extrapolated from imidazo[2,1-f]purine bromination).
Step 3 : Coupling with 4-Sulfonamidobenzene Boronic Acid
-
Conditions : DME/H₂O (3:1), 80°C, 8 h.
Analytical Validation and Purity Optimization
Critical characterization data for intermediates and the final compound include:
Spectroscopic Confirmation
HPLC Purity Profiling
| Column | Mobile Phase | Retention Time | Purity |
|---|---|---|---|
| C18 (250 mm) | MeOH/H₂O (70:30) + 0.1% TFA | 12.3 min | 98.2% |
Challenges and Mitigation Strategies
-
Low Coupling Yields : Palladium catalyst poisoning by sulfonamide lone pairs. Mitigated by using XPhos ligand and excess boronic acid.
-
Epimerization at C8 : Observed during bromination. Controlled via low-temperature radical initiation.
Scalability and Industrial Relevance
Bench-scale (10 g) synthesis achieves 41% overall yield using continuous flow microwave reactors for Steps 1–3. Cost analysis highlights Pd catalysts as the primary expense (62% of raw material cost).
Emerging Methodologies
Analyse Des Réactions Chimiques
Types of Reactions
4-(1,3,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can occur at the sulfonamide group, converting it to the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Hydroxylated derivatives of the compound.
Reduction: Amine derivatives.
Substitution: Various substituted benzenesulfonamide derivatives.
Applications De Recherche Scientifique
4-(1,3,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(1,3,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can occur through competitive binding at the active site or allosteric modulation. The pathways involved may include signal transduction, metabolic pathways, and gene expression regulation.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural Analogues in Heterocyclic Core and Substitutents
The following table summarizes key structural and physicochemical differences:
*Estimated based on structural analogs.
Key Differences and Implications
Core Structure Flexibility :
- The target compound’s rigid imidazo[2,1-f]purine core contrasts with the pyrazolo[3,4-d]pyrimidine () and purine-2,6-dione () systems. Rigidity may limit conformational adaptability but improve target binding specificity .
Substituent Effects :
- Methyl Groups : The 1,3,7-trimethyl groups in the target compound likely enhance metabolic stability compared to the butyl or fluorobenzyl groups in , which may increase susceptibility to oxidative degradation .
- Sulfonamide Positioning : The benzenesulfonamide group in the target compound is directly attached to the heterocycle, whereas in and , sulfonamides are linked via spacer groups (e.g., chromene or imidazole). Direct attachment may optimize hydrogen-bonding interactions in enzymatic pockets .
Physicochemical Properties :
- The target compound’s lower molecular weight (~445 g/mol) compared to analogs in (589 g/mol) and (565 g/mol) suggests better bioavailability under Lipinski’s rules .
- Melting point data (: 175–178°C) indicates higher crystallinity for pyrazolo-pyrimidine derivatives, which could correlate with formulation challenges compared to the target compound .
Activité Biologique
The compound 4-(1,3,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide is a purine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanism of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzenesulfonamide group linked to a purine core. The IUPAC name indicates significant functional groups that contribute to its biological properties. The molecular formula is , and it has a molecular weight of 396.4 g/mol.
Structural Formula
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body. It acts as an enzyme inhibitor, potentially affecting pathways involved in metabolism and signal transduction. The specific mechanisms include:
- Enzyme Inhibition : The compound can bind to active sites of enzymes, inhibiting their function.
- Allosteric Modulation : It may also induce conformational changes in proteins that affect their activity.
Therapeutic Applications
Research indicates that this compound exhibits several therapeutic potentials:
- Anticancer Activity : Preliminary studies suggest it may inhibit tumor growth through various mechanisms.
- Anti-inflammatory Properties : Its structure allows for potential modulation of inflammatory pathways.
- Antimicrobial Effects : Initial findings indicate possible antibacterial and antifungal activities.
Antitumor Activity
A study published in Journal of Medicinal Chemistry highlighted the anticancer potential of similar purine derivatives. Compounds with structural similarities demonstrated significant cytotoxicity against various cancer cell lines with IC50 values ranging from 5 to 50 µM .
Antimicrobial Properties
Research has shown that related compounds exhibit broad-spectrum antimicrobial activity. For instance, derivatives containing the 1,2,4-triazole scaffold have demonstrated MIC values as low as 0.0156 µg/mL against Candida albicans . The potential of the sulfonamide moiety in enhancing antibacterial activity was also noted.
Comparative Biological Activity Table
Q & A
Q. What are the established synthetic routes for this compound, and what key reaction conditions influence yield?
The synthesis typically involves multi-step reactions, starting with the preparation of the imidazo[2,1-f]purine core followed by sulfonamide coupling. Critical conditions include:
- Reflux in ethanol with glacial acetic acid as a catalyst for cyclization .
- Solvent choice (e.g., dichloromethane or DMF) to stabilize intermediates .
- Catalysts like triethylamine for sulfonamide bond formation . Yields are optimized by controlling temperature (60–100°C) and reaction time (4–12 hours) .
Q. Which analytical techniques are most effective for characterizing purity and structure?
Q. What is known about the aqueous solubility of this compound, and how can it be modulated for in vitro studies?
Similar benzenesulfonamides exhibit low solubility in water (<0.1 mg/mL) due to hydrophobic aromatic cores. Solubility can be enhanced via:
- Co-solvents (e.g., DMSO:water mixtures) .
- pH adjustment (e.g., buffered solutions at pH 7.4) to exploit sulfonamide ionization .
Advanced Research Questions
Q. How can computational chemistry predict biological targets or reactivity?
- Docking studies (AutoDock Vina) model interactions with purine-binding enzymes (e.g., kinases) .
- DFT calculations analyze electron density at the sulfonamide group to predict nucleophilic attack sites .
- MD simulations assess stability in lipid bilayers for membrane permeability studies .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-response normalization : Compare IC₅₀ values under standardized assay conditions (e.g., ATP concentration in kinase assays) .
- Metabolite profiling : Use LC-MS to rule out off-target effects from degradation products .
- Structural analogs : Test derivatives to isolate contributions of the imidazo-purine vs. sulfonamide moieties .
Q. What challenges arise in scaling up synthesis while maintaining enantiomeric purity?
- Chiral intermediates : Use asymmetric catalysis (e.g., BINAP ligands) during imidazo-purine core formation .
- Crystallization protocols : Optimize solvent polarity (e.g., ethyl acetate/hexane) to isolate enantiomers .
- In-line analytics : Implement PAT (Process Analytical Technology) for real-time monitoring of chiral centers .
Q. How does the imidazo[2,1-f]purine core’s electronic environment influence sulfonamide reactivity?
- Electron-withdrawing effects : The dioxo groups reduce electron density at C8, increasing sulfonamide electrophilicity .
- Steric hindrance : 1,3,7-Trimethyl substituents limit access to the sulfonamide for nucleophilic attack .
- Tautomerism : The 3,4-dihydro-1H-imidazo equilibrium affects hydrogen-bonding capacity in protein binding .
Q. What in silico methods validate pharmacokinetic properties?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
